N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride can be synthesized through the reaction of N-methylcyclohexylamine with phosgene (carbonyl dichloride). The reaction typically occurs in an inert solvent such as dichloromethane under controlled temperature conditions to prevent decomposition . The general reaction is as follows:
N-methylcyclohexylamine+Phosgene→N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of phosgene requires stringent safety measures due to its toxic nature. The product is typically purified through distillation or recrystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form carbamates and ureas.
Hydrolysis: In the presence of water, it hydrolyzes to form N-methyl-N-(4-methylcyclohexyl)carbamic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, ethanol, methanol
Catalysts: Transition metal catalysts for specific reactions
Major Products Formed
Carbamates: Formed through reactions with alcohols
Ureas: Formed through reactions with amines
N-methyl-N-(4-methylcyclohexyl)carbamic acid: Formed through hydrolysis
Scientific Research Applications
N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with enzymes.
Mechanism of Action
The mechanism of action of N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride involves its reactivity with nucleophiles, leading to the formation of carbamates and ureas. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, resulting in the substitution of the chloride group . This reactivity is exploited in various synthetic applications to form stable carbamate and urea derivatives .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-phenylcarbamoyl chloride: Similar in structure but with a phenyl group instead of a cyclohexyl group.
N-methyl-N-cyclohexylcarbamoyl chloride: Lacks the methyl group on the cyclohexyl ring.
Uniqueness
N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride is unique due to the presence of both a methyl group and a cyclohexyl ring, which imparts specific steric and electronic properties. These properties influence its reactivity and make it suitable for specialized applications in organic synthesis and material science .
Biological Activity
N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride is a synthetic compound with potential applications in pharmaceuticals and biological research. Its unique structure, featuring a carbamoyl chloride functional group, suggests it may interact with various biological systems, particularly through enzyme inhibition and other mechanisms.
The synthesis of this compound typically involves the reaction of N-methylcyclohexylamine with phosgene in an inert solvent like dichloromethane. This process requires careful control of temperature and pressure due to the toxic nature of phosgene. The compound can undergo several reactions, including:
- Substitution Reactions : Reacts with nucleophiles (amines, alcohols) to form carbamates and ureas.
- Hydrolysis : In the presence of water, it hydrolyzes to yield N-methyl-N-(4-methylcyclohexyl)carbamic acid.
- Reduction : Can be reduced to N-methyl-N-(4-methylcyclohexyl)amine using reducing agents like lithium aluminum hydride.
Biological Activity
Research into the biological activity of this compound indicates potential interactions with various biological targets:
- Enzyme Interactions : The compound has been investigated for its ability to inhibit specific enzymes, which could be relevant in drug development for conditions such as cancer or viral infections.
- Lipophilicity : Its lipophilic nature suggests it may easily penetrate cellular membranes, enhancing its potential as a drug candidate. Lipophilic compounds often exhibit multiple cellular targets and can show increased toxicity in combination therapies .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Antiviral Studies :
A study evaluated the antiviral properties of structurally similar compounds to this compound. Compounds with similar lipophilic characteristics exhibited significant activity against influenza viruses, suggesting that modifications to the carbamoyl chloride structure could yield effective antiviral agents . -
Cytotoxicity Testing :
In vitro assays demonstrated that while some derivatives showed promising antiviral activity, they also exhibited varying degrees of cytotoxicity. This highlights the importance of balancing efficacy and safety in drug design . -
Mechanistic Insights :
The mechanism by which this compound exerts its biological effects likely involves nucleophilic attack on its electrophilic carbonyl carbon, leading to the formation of biologically active derivatives. This reactivity is crucial for its potential applications in organic synthesis and material science.
Properties
Molecular Formula |
C9H16ClNO |
---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride |
InChI |
InChI=1S/C9H16ClNO/c1-7-3-5-8(6-4-7)11(2)9(10)12/h7-8H,3-6H2,1-2H3 |
InChI Key |
SDWSCKNJTUHQGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)Cl |
Origin of Product |
United States |
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